5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid
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Overview
Description
5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid: is an organic compound with the molecular formula C14H10ClFO3 It is a derivative of benzoic acid, featuring a chloro group at the 5-position and a fluorobenzyl ether at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-hydroxybenzoic acid.
Etherification: The hydroxyl group at the 2-position is etherified with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid: can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzoic acid moiety can be oxidized or reduced to form different derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products
Substitution: Products depend on the nucleophile used, e.g., 5-amino-2-[(2-fluorobenzyl)oxy]benzoic acid.
Oxidation: Products include 5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde.
Reduction: Products include 5-chloro-2-[(2-fluorobenzyl)oxy]benzyl alcohol.
Scientific Research Applications
Chemistry: : This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: : It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: : It may be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The chloro and fluorobenzyl groups can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.
5-Chloro-2-[(2-methylbenzyl)oxy]benzoic acid: Similar structure but with a methylbenzyl group instead of a fluorobenzyl group.
5-Chloro-2-[(2-bromobenzyl)oxy]benzoic acid: Similar structure but with a bromobenzyl group instead of a fluorobenzyl group.
Uniqueness
- The presence of the fluorobenzyl group in 5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid can impart unique electronic properties, potentially enhancing its reactivity and binding characteristics compared to its analogs.
This compound , covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
5-chloro-2-[(2-fluorophenyl)methoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c15-10-5-6-13(11(7-10)14(17)18)19-8-9-3-1-2-4-12(9)16/h1-7H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMIZRYPUJTRSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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